molecular formula C10H9N3O2 B1462240 2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one CAS No. 1000932-81-9

2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one

Cat. No.: B1462240
CAS No.: 1000932-81-9
M. Wt: 203.2 g/mol
InChI Key: QBMZQCZXJDRGRU-UHFFFAOYSA-N
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Description

2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one is a heterocyclic compound that features a unique fusion of pyrano, pyrazolo, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Biochemical Analysis

Biochemical Properties

2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, this compound has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cell lines, this compound has demonstrated potent cytotoxic activity, particularly against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cells . The compound induces cell cycle arrest at the G1 phase, leading to apoptosis and reduced cell viability . Furthermore, this compound influences cell signaling pathways by modulating the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets essential for cell cycle progression . Additionally, the compound has been shown to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic proteins .

Temporal Effects in Laboratory Settings

The stability and temporal effects of this compound have been evaluated in laboratory settings. The compound exhibits good stability under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent across both in vitro and in vivo models, highlighting the compound’s potential for long-term therapeutic use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses of the compound have been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, the compound can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites are further processed through phase II conjugation reactions, resulting in their excretion via the urine . The compound’s interaction with metabolic enzymes can influence its bioavailability and pharmacokinetic properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its cytotoxic effects . Additionally, the compound’s distribution is influenced by its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and enhance its inhibitory effects on CDK2 . Additionally, the compound’s ability to target specific subcellular compartments contributes to its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrano[2,3-d]thiazole: Known for its medicinal properties and structural similarity.

Uniqueness

2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

4-methyl-12-oxa-2,3,7-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-6-4-8-11-5-7-2-3-15-10(14)9(7)13(8)12-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMZQCZXJDRGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC3=C2C(=O)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one
Reactant of Route 2
2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one
Reactant of Route 3
2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one
Reactant of Route 4
2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one
Reactant of Route 5
2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one
Reactant of Route 6
2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one

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